molecular formula C9H8ClN3O3S B2745175 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide CAS No. 622798-03-2

6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide

Cat. No. B2745175
CAS RN: 622798-03-2
M. Wt: 273.69
InChI Key: SVGRVNCEPNTLSN-UHFFFAOYSA-N
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Description

6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide is a chemical compound with the CAS Number: 622798-03-2 . It has a molecular weight of 273.7 and its IUPAC name is 6-chloro-N-(5-methyl-3-isoxazolyl)-3-pyridinesulfonamide . The compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular formula is C9H8ClN3O3S and it has a molecular weight of 273.7 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have developed methods for synthesizing new heterocyclic compounds containing sulfonamido moieties, aiming to create effective antibacterial agents. These methods involve reacting precursors with various active methylene compounds, producing derivatives like pyran, pyridine, and pyridazine, as well as exploring the reactivity towards hydrazine derivatives to generate pyrazole and oxazole derivatives (Azab, Youssef, & El-Bordany, 2013).

Antibacterial Evaluation

Certain synthesized compounds have shown high antibacterial activities, underlining their potential as antibacterial agents. This highlights the importance of sulfonamido groups in the design of compounds with intended biological activities (Azab, Youssef, & El-Bordany, 2013).

Electronic Effects in d-f Podates

The introduction of electron-withdrawing sulfonamide groups into ligands has been studied for their unusual electronic effects on optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. These studies show that the sulfonamide substituent affects sigma-bonding and pi-bonding, leading to changes in the stability and electronic structure of the complexes (Edder et al., 2000).

Surface Activity and Antibacterial Properties

Sulfonamide derivatives have been explored for their surface activity and antibacterial properties, demonstrating the chemical versatility and broad application potential of these compounds in creating biologically active heterocycles (El-Sayed, 2006).

properties

IUPAC Name

6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O3S/c1-6-4-9(12-16-6)13-17(14,15)7-2-3-8(10)11-5-7/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGRVNCEPNTLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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